The synthesis of xeruborbactam involves several key steps that focus on creating its unique cyclic boronate structure. One notable synthetic route includes the O-protection of 2-bromo-5-nitrophenol followed by the formation of the cyclic boronate through a series of reactions that utilize various coupling agents and catalysts. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity .
Technical details indicate that the synthesis can be achieved through modular approaches, allowing for flexibility in producing different analogs or derivatives of xeruborbactam. The scalability of these synthetic methods has been demonstrated through large-scale production processes that maintain efficiency while ensuring high-quality output .
The molecular structure of xeruborbactam is characterized by its cyclic boronate framework, which is crucial for its inhibitory activity against beta-lactamases. The compound's molecular formula is CHBNO, with a molecular weight of approximately 246.03 g/mol .
Structural analysis reveals that xeruborbactam contains multiple functional groups that facilitate its interaction with beta-lactamases, enhancing its binding affinity and inhibitory potential. The cyclic nature of the compound allows it to effectively mimic the transition state of beta-lactam substrates, thereby blocking the active site of the enzymes .
Xeruborbactam undergoes several chemical reactions that are critical to its function as a beta-lactamase inhibitor. In vitro studies have demonstrated its ability to inhibit various beta-lactamases by forming stable complexes with these enzymes. For instance, when tested against serine beta-lactamases like KPC-2 and metallo-beta-lactamases such as NDM-1, xeruborbactam exhibited significant inhibitory effects, with minimal inhibitory concentrations (MICs) indicating effective binding .
The technical details of these reactions involve assessing the kinetic parameters such as binding affinity (K) and turnover rates, which provide insights into the efficiency of xeruborbactam in inhibiting specific beta-lactamases under various conditions .
The mechanism of action of xeruborbactam centers around its ability to inhibit beta-lactamases via covalent binding. Upon interaction with the enzyme's active site, xeruborbactam forms an acyl-enzyme intermediate that effectively halts the hydrolysis of beta-lactam antibiotics. This process not only prevents the breakdown of these antibiotics but also restores their efficacy against resistant bacterial strains .
Data from studies indicate that xeruborbactam's inhibition is not only reversible but also demonstrates a high degree of specificity for certain classes of beta-lactamases, making it a valuable adjunct in combination therapies with beta-lactams .
Xeruborbactam exhibits several notable physical and chemical properties:
These properties contribute to its usability in various formulations for therapeutic applications .
Xeruborbactam's primary application lies in its role as a beta-lactamase inhibitor in combination therapies aimed at treating infections caused by multidrug-resistant bacteria. Its ability to enhance the effectiveness of existing antibiotics makes it particularly valuable in clinical settings where resistance poses significant challenges.
Research indicates potential uses in treating infections caused by carbapenem-resistant Enterobacterales and other difficult-to-treat pathogens. Ongoing clinical trials are evaluating its safety and efficacy in combination with various beta-lactams, which may lead to new treatment protocols for antibiotic-resistant infections .
The accelerating prevalence of multidrug-resistant Gram-negative pathogens represents a critical global health threat. These organisms employ β-lactamase enzymes as their primary resistance mechanism, hydrolyzing the β-lactam ring of antibiotics, thereby inactivating penicillins, cephalosporins, and carbapenems. Of particular concern are metallo-β-lactamases (e.g., NDM, VIM) and serine-based carbapenemases (e.g., KPC, OXA-48), which confer resistance to last-resort carbapenems. Current β-lactamase inhibitors (clavulanate, sulbactam, tazobactam, avibactam, vaborbactam) lack efficacy against metallo-β-lactamases and many class D serine enzymes, creating an urgent therapeutic void. The World Health Organization prioritizes development of novel inhibitors addressing these resistance mechanisms [4] [9].
Boronic acid-based inhibitors represent a rationally designed class targeting the catalytic mechanism of serine β-lactamases. Early compounds like bortezomib demonstrated proof-of-concept but lacked antibacterial utility. Vaborbactam, approved in 2017 as part of meropenem-vaborbactam, marked a clinical breakthrough with potent inhibition of class A (KPC) and some class C enzymes. However, its spectrum excluded metallo-β-lactamases and many class D carbapenemases (e.g., OXA-23/40/48), while susceptibility to efflux pumps limited its potency against Pseudomonas aeruginosa and Acinetobacter baumannii [4] [5] [6]. These limitations drove the pursuit of cyclic boronate derivatives with enhanced breadth and stability.
Xeruborbactam (QPX7728) is an investigational cyclic boronate inhibitor that overcomes key deficiencies of earlier boronates. Its bicyclic structure confers ultra-broad-spectrum inhibition encompassing both serine- and metallo-β-lactamases across Ambler classes A, B, C, and D. This includes potent activity against KPC, CTX-M, OXA-48-like, NDM, VIM, and IMP-type enzymes. Preclinical data demonstrate its capacity to restore β-lactam activity against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii. Furthermore, its intrinsic binding to penicillin-binding proteins (PBPs) contributes to direct antibacterial effects and synergistic enhancement of partner β-lactams. Xeruborbactam is the core component of intravenous (OMNIvance®) and oral (ORAvance™) therapeutic combinations currently in clinical development under BARDA partnership, positioning it as a versatile candidate for treating severe and outpatient infections caused by extensively drug-resistant pathogens [1] [4] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6